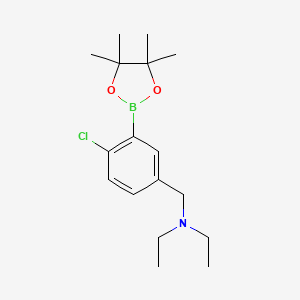
1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol” is a chemical compound with the molecular formula C8H14F3NO . It has an average mass of 197.198 Da and a monoisotopic mass of 197.102753 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6-7,12-13H,1-5H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Fluorinated Heterocycles Synthesis
1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol serves as a pivotal building block in the synthesis of fluorinated heterocycles. For example, the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, crucial for pharmaceutical and agrochemical applications, was achieved by deoxofluorination of 3-alkoxy-4-piperidinones, demonstrating the compound's versatility in introducing fluorine atoms into complex molecules (Surmont et al., 2009).
Catalytic Cyclisations
Trifluoromethanesulfonic acid has been utilized as an effective catalyst for cyclisations involving homoallylic sulfonamides, leading to the formation of pyrrolidines and piperidines. This process underscores the role of this compound in facilitating cationic cascades that terminate efficiently, thereby contributing to the formation of polycyclic systems (Haskins & Knight, 2002).
Glycosylation Processes
The compound also finds application in glycosylation processes, where the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showcases a potent methodology for converting thioglycosides to glycosyl triflates. This metal-free activation pathway signifies the compound's utility in synthesizing diverse glycosidic linkages, an essential aspect of carbohydrate chemistry (Crich & Smith, 2001).
Hydrogen Bonding and Oxidative Strength
Investigations into the oxidative strength of hypervalent iodine reagents in hexafluoroisopropan-2-ol (HFIP) solvent have revealed the significance of hydrogen bonding to this compound. This research highlights the solvent's role in enhancing reactivity and stabilizing radical cations, illustrating the compound's contribution to understanding reaction mechanisms and solvent effects in organic synthesis (Colomer et al., 2016).
Trifluoromethoxylation of Alkenes
The development of catalytic trifluoromethoxylation of unactivated alkenes leading to the selective formation of 3-OCF3 substituted piperidines underscores the compound's utility in introducing trifluoromethyl groups into organic molecules. This breakthrough offers a new dimension to the functionalization of alkenes, expanding the toolbox for synthetic organic chemists (Chen, Chen, & Liu, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-piperidin-2-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6-7,12-13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOQJQHIUVDDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
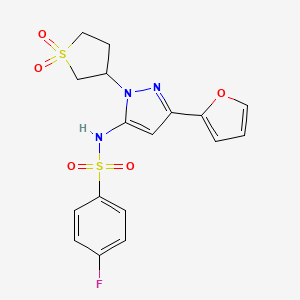
![N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2537419.png)
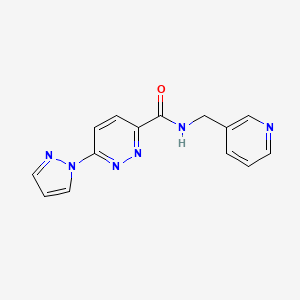
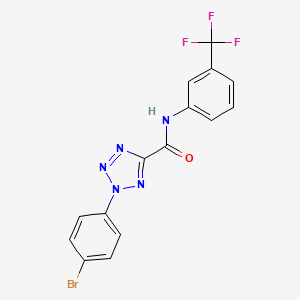

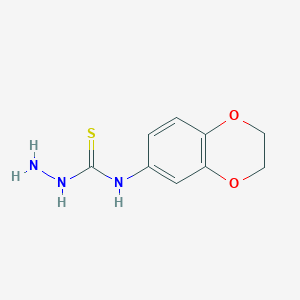
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)
![2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2537430.png)
![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)
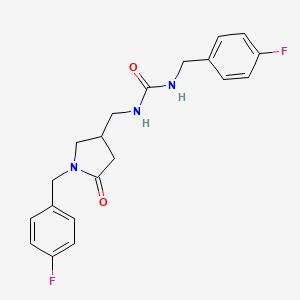


![N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537440.png)
